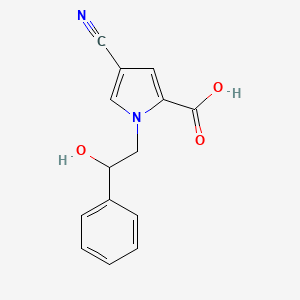
3,6,9,12-Tetraoxaoctadecyl dihydrogen phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,6,9,12-Tetraoxaoctadecyl dihydrogen phosphate is a chemical compound with the molecular formula C14H31O8P. It is known for its unique structure, which includes multiple ether linkages and a phosphate group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,6,9,12-Tetraoxaoctadecyl dihydrogen phosphate typically involves the reaction of tetraethylene glycol with phosphorus oxychloride (POCl3) under controlled conditions. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is then purified using standard techniques such as distillation or chromatography to obtain the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems.
Analyse Des Réactions Chimiques
Types of Reactions
3,6,9,12-Tetraoxaoctadecyl dihydrogen phosphate can undergo various chemical reactions, including:
Hydrolysis: The compound can be hydrolyzed in the presence of water or aqueous solutions, leading to the formation of phosphoric acid and tetraethylene glycol.
Esterification: It can react with alcohols to form esters, which are useful in various applications.
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Common Reagents and Conditions
Hydrolysis: Water or aqueous acid/base solutions.
Esterification: Alcohols and acid catalysts such as sulfuric acid.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Major Products Formed
Hydrolysis: Phosphoric acid and tetraethylene glycol.
Esterification: Various esters depending on the alcohol used.
Oxidation: Oxidized derivatives of the original compound.
Applications De Recherche Scientifique
3,6,9,12-Tetraoxaoctadecyl dihydrogen phosphate is used in a wide range of scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a precursor for the preparation of other phosphorus-containing compounds.
Biology: In studies involving cell membrane interactions and as a component in certain biochemical assays.
Industry: Used in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of 3,6,9,12-Tetraoxaoctadecyl dihydrogen phosphate involves its interaction with molecular targets such as enzymes and cell membranes. The phosphate group can form strong interactions with positively charged sites on proteins and other biomolecules, while the ether linkages provide flexibility and solubility in various solvents. These interactions can modulate the activity of enzymes and affect cellular processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetraethylene glycol: A related compound with similar ether linkages but without the phosphate group.
Phosphoric acid esters: Compounds with similar phosphate groups but different organic moieties.
Uniqueness
3,6,9,12-Tetraoxaoctadecyl dihydrogen phosphate is unique due to its combination of multiple ether linkages and a phosphate group, which imparts distinctive chemical properties and reactivity. This makes it particularly useful in applications where both hydrophilic and hydrophobic interactions are required.
Propriétés
Numéro CAS |
63217-12-9 |
|---|---|
Formule moléculaire |
C14H31O8P |
Poids moléculaire |
358.36 g/mol |
Nom IUPAC |
2-[2-[2-(2-hexoxyethoxy)ethoxy]ethoxy]ethyl dihydrogen phosphate |
InChI |
InChI=1S/C14H31O8P/c1-2-3-4-5-6-18-7-8-19-9-10-20-11-12-21-13-14-22-23(15,16)17/h2-14H2,1H3,(H2,15,16,17) |
Clé InChI |
ZCJFTNUEUAISRV-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOCCOCCOCCOCCOP(=O)(O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(Aminomethyl)benzo[d]oxazole-6-acrylic acid](/img/structure/B12891112.png)
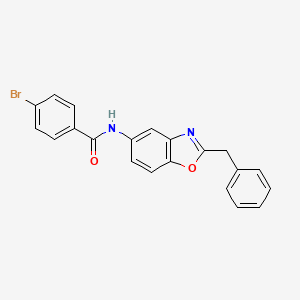
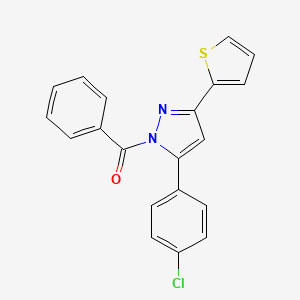


![2,6-Dibenzyl-2,6-dihydro-7H-pyrazolo[3,4-c]pyridin-7-one](/img/structure/B12891165.png)
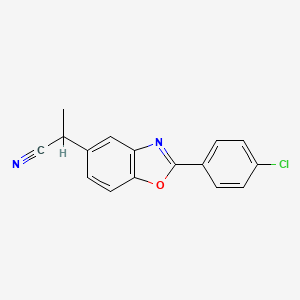
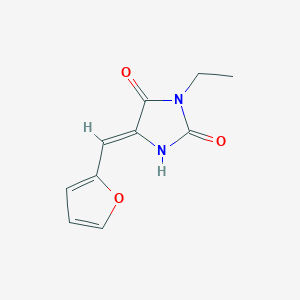
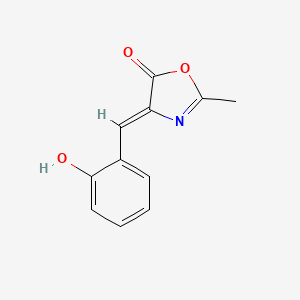
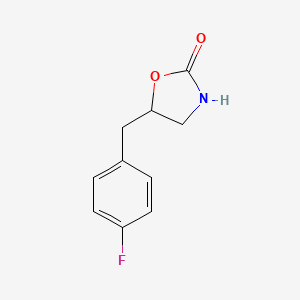
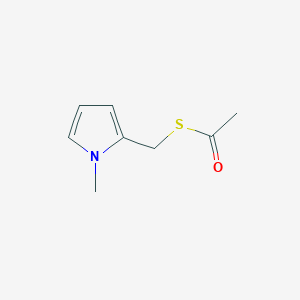
![1-Methyl-1,2,3,4-tetrahydrodibenzo[b,d]furan](/img/structure/B12891209.png)
![(1R)-2'-(Diphenylphosphino)-N-isopropyl-N-methyl-[1,1'-binaphthalen]-2-amine](/img/structure/B12891212.png)
